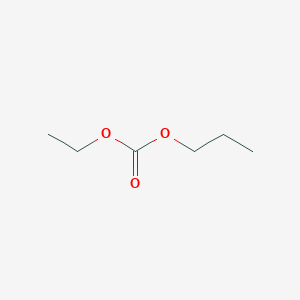

Carbonic acid, ethyl propyl ester

説明

“Carbonic acid, ethyl propyl ester” is also known as “Carbonic acid, ethyl 2-propenyl ester” or "Allylethyl carbonate" . It has a molecular formula of C6H10O3 and a molecular weight of 130.1418 . It is an ester, which is a compound derived from carboxylic acids and alcohols .

Synthesis Analysis

Esters are usually prepared from carboxylic acids and alcohols . The most straightforward method for accessing carboxylic acids is the direct carboxylation of carbon nucleophiles using CO2 . Transition-metal complexes are well known to catalyze the formation of carboxylic acids from carbon dioxide and various nucleophilic reagents .

Molecular Structure Analysis

The molecular structure of “Carbonic acid, ethyl propyl ester” is available as a 2D Mol file or as a computed 3D SD file . The structure is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is called esterification .

Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding . Therefore, they have boiling points intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .

科学的研究の応用

Reactive Distillation

Ethyl propyl carbonate can be used in reactive distillation . Reactive distillation is an efficient process intensification technique that integrates chemical reaction and distillation in a single apparatus . This technology has many key advantages such as reduced capital investment and significant energy savings .

Redox Decomposition in Li-ion Batteries

Ethyl propyl carbonate plays a significant role in the redox decomposition of electrolytes in Li-ion batteries . A fundamental understanding of electrolytes is critical for designing lithium-ion batteries with excellent performance and high safety . The redox decomposition of ethyl propyl carbonate is expected to guide the design of new electrolyte systems, thereby enhancing the performance of Li-ion batteries .

Rejuvenating Propylene Carbonates

Ethyl propyl carbonate can rejuvenate propylene carbonates in graphite-based all-climate potassium-ion batteries . This promotes the development of a low-cost electrochemical energy storage system .

Synthesis of Ethyl Propionate

Ethyl propyl carbonate can be used in the synthesis of ethyl propionate . A reactive distillation-pervaporation hybrid process was constructed for the synthesis of ethyl propionate . This process has the best economic and environmental benefits .

Safety And Hazards

It is recommended to avoid excessive heat and light when handling "Carbonic acid, ethyl propyl ester" . Do not breathe gas, fumes, vapor, or spray . In case of insufficient ventilation, wear suitable respiratory equipment . If you feel unwell, seek medical attention and show the label when possible . Avoid contact with skin and eyes .

特性

IUPAC Name |

ethyl propyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5-9-6(7)8-4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEDOLFRAIXARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423594 | |

| Record name | Carbonic acid, ethyl propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic acid, ethyl propyl ester | |

CAS RN |

35363-40-7 | |

| Record name | Carbonic acid, ethyl propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

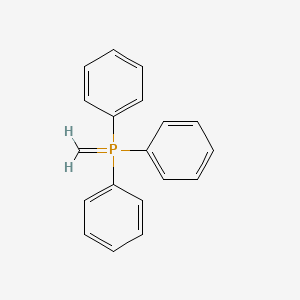

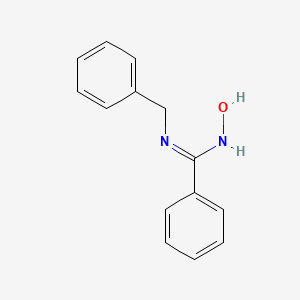

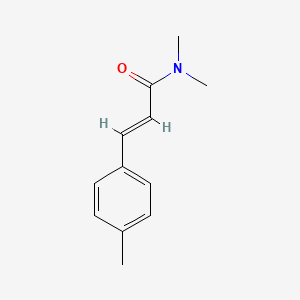

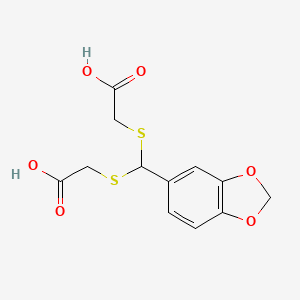

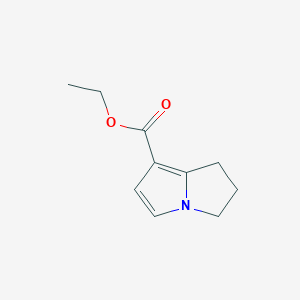

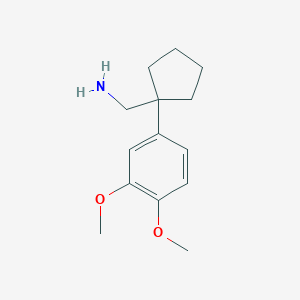

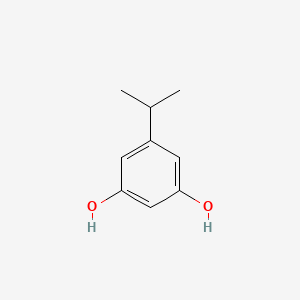

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Methylsulfanyl)methyl]aniline](/img/structure/B3051582.png)